molecular formula C42H68N6O6S B1670874 多拉他汀 10 CAS No. 110417-88-4

多拉他汀 10

货号 B1670874
CAS 编号: 110417-88-4
分子量: 785.1 g/mol
InChI 键: OFDNQWIFNXBECV-VFSYNPLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dolastatin 10 (Dol-10) is a potent marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia . It contains three unique amino acid residues and can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been developed into commercial drugs for treating some specific lymphomas .


Synthesis Analysis

The absolute configuration of Dolastatin 10 was determined by a convergent total synthesis . The synthesis route of the azide-containing dipeptide intermediate is shown in the source .


Molecular Structure Analysis

Dolastatin 10 is a tetrapeptide isolated from the sea hare Dolabella auricularia . It has a molecular formula of C42H68N6O6S and a molecular weight of 785.1 g/mol . The two-dimensional structure was elucidated by NMR and mass spectrometric analyses .


Chemical Reactions Analysis

Dolastatin 10 has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Liver Cancer, and Kidney Cancer, among others . It has been developed into commercial drugs for treating some specific lymphomas .


Physical And Chemical Properties Analysis

Dolastatin 10 has a molecular formula of C42H68N6O6S and a molecular weight of 785.1 g/mol . The two-dimensional structure was elucidated by NMR and mass spectrometric analyses .

科学研究应用

Application in Oncology

  • Field : Oncology
  • Summary : Dol-10 can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been developed into commercial drugs for treating some specific lymphomas .
  • Methods : In vitro experiments showed that Dol-10 and its derivatives were highly lethal to common tumor cells, such as L1210 leukemia cells (IC 50 = 0.03 nM), small cell lung cancer NCI-H69 cells (IC 50 = 0.059 nM), and human prostate cancer DU-145 cells (IC 50 = 0.5 nM) .
  • Results : With the rise of antibody-drug conjugates (ADCs), milestone progress was made in clinical research based on Dol-10 . A variety of ADCs constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity .

Application in Genetic Research

  • Field : Genetic Research
  • Summary : University of Florida College of Pharmacy researchers have pinpointed the genetic blueprints behind dolastatin 10 .
  • Methods : UF researchers used a combination of genomic library screening and genome sequencing to identify the genes responsible for producing dolastatin 10 .
  • Results : Successful gene identification marks a noteworthy advance in understanding the compound and lays the groundwork for developing future medicines .

Application in Antibody-Drug Conjugates (ADCs)

  • Field : Oncology
  • Summary : Dolastatin 10 and its derivatives have been used to construct a variety of ADCs . These ADCs not only ensure the antitumor activity of the drugs themselves but also improve their tumor targeting and reduce systemic toxicity .
  • Methods : ADCs are constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody . This combination ensures the antitumor activity of the drugs themselves but also improves their tumor targeting and reduces systemic toxicity .
  • Results : ADCs constructed with Dol-10 derivatives are currently undergoing clinical trials or have been approved for marketing, such as Adcetris®, which had been approved for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma .

Application in Cancer Therapeutics Development

  • Field : Cancer Therapeutics Development
  • Summary : Dolastatin 10 has led to six FDA-approved cancer drugs since 2011 . The advent of a novel technology known as antibody-drug conjugation has significantly expanded the use of dolastatin 10’s synthetic analogs in cancer therapy development .
  • Methods : When the analog of dolastatin 10 is linked to an antibody, tumor cells can be targeted specifically . This innovative approach has led the FDA to approve multiple antibody-drug conjugates .
  • Results : Over 100 ongoing clinical trials feature this compound’s derivatives . There is significant interest in continually investigating its clinical possibilities .

Application in Synthetic Biology

  • Field : Synthetic Biology
  • Summary : Researchers have identified the genes responsible for producing Dolastatin 10 . This discovery could unlock the potential for new cancer therapeutics .
  • Methods : Researchers used a combination of genomic library screening and genome sequencing to identify the genes responsible for producing Dolastatin 10 .
  • Results : The successful gene identification marks a noteworthy advance in understanding the compound and lays the groundwork for developing future medicines . Genetic manipulations and synthetic biology approaches can be envisioned to produce these types of compounds in the future .

Application in Cancer Therapy Development

  • Field : Cancer Therapy Development
  • Summary : Dolastatin 10’s synthetic analogs have significantly expanded the use in cancer therapy development . When the analog is linked to an antibody, tumor cells can be targeted specifically .
  • Methods : The advent of a novel technology known as antibody-drug conjugation has significantly expanded the use of Dolastatin 10’s synthetic analogs in cancer therapy development . When the analog is linked to an antibody, tumor cells can be targeted specifically .
  • Results : This innovative approach has led the FDA to approve multiple antibody-drug conjugates, demonstrating their efficacy as anticancer drugs for various lymphomas, bladder and other types of cancer .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

未来方向

Efforts have been made over time to enhance the drug-like characteristics of Dolastatin 10. Despite its initial limitations due to high toxicity, the advent of a novel technology known as antibody-drug conjugation has significantly expanded the use of Dolastatin 10’s synthetic analogs in cancer therapy development .

属性

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911674
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolastatin 10

CAS RN

110417-88-4
Record name Dolastatin 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110417-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolastatin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 10
Reactant of Route 2
Reactant of Route 2
Dolastatin 10
Reactant of Route 3
Reactant of Route 3
Dolastatin 10
Reactant of Route 4
Reactant of Route 4
Dolastatin 10
Reactant of Route 5
Reactant of Route 5
Dolastatin 10
Reactant of Route 6
Reactant of Route 6
Dolastatin 10

Citations

For This Compound
4,440
Citations
SB Singh - Journal of Natural Products, 2022 - ACS Publications
… amino acids and dolastatin 10 were accomplished by total … , including clinical trials of dolastatin 10, which failed due to … , total syntheses of dolastatin 10 including personal accounts …
Number of citations: 20 pubs.acs.org
G Gao, Y Wang, H Hua, D Li, C Tang - Marine Drugs, 2021 - mdpi.com
Dolastatin 10 (Dol-10), a leading marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia, contains three unique amino acid residues. Dol-10 can effectively …
Number of citations: 27 www.mdpi.com
GR Pettit, JK Srirangam, J Barkoczy… - Anti-Cancer Drug …, 1998 - ingentaconnect.com
… to consist of two molecules each of tubulin and dolastatin 10. As isomers (isodolastatins), segments and analogs of dolastatin 10 have become available, we have compared many of …
Number of citations: 153 www.ingentaconnect.com
SL Mooberry, RM Leal, TL Tinley… - … journal of cancer, 2003 - Wiley Online Library
… same range of those reported for dolastatin 10 and the dolastatin 10 derivative TZT-1027.5, 38 The EC 50 for inhibition of tubulin polymerization for dolastatin 10 and TZT-1027 using a …
Number of citations: 88 onlinelibrary.wiley.com
HC Pitot, EA McElroy Jr, JM Reid, AJ Windebank… - Clinical cancer …, 1999 - AACR
Dolastatin-10 (dola-10) is a potent antimitotic peptide, isolated from the marine mollusk Dolabela auricularia, that inhibits tubulin polymerization. Preclinical studies of dola-10 have …
Number of citations: 140 aacrjournals.org
GR Pettit, JK Srirangam, J Barkoczy… - Anti-cancer drug …, 1995 - europepmc.org
… shell-less mollusk peptide constituent dolastatin 10 (1) have been … the dolaphenine unit of dolastatin 10 could be satisfactorily … and tubulin assembly comparable to that of dolastatin 10. …
Number of citations: 136 europepmc.org
K Miyazaki, M KOBAYASHI, T NATSUME… - Chemical and …, 1995 - jstage.jst.go.jp
Dolastatin 10 (1) is a potent antineoplastic pentapeptide. Novel dolastatin 10 analogs each modified at one of the constituent amino acid derivatives, were synthesized and their …
Number of citations: 167 www.jstage.jst.go.jp
S Yokosaka, A Izawa, C Sakai, E Sakurada… - Bioorganic & medicinal …, 2018 - Elsevier
… dolastatin 10 structure, hampering the utility of dolastatin 10 analogs in conjugated drugs. To expand the scope of the conjugation chemistry of dolastatin 10 … of dolastatin 10 that can be …
Number of citations: 17 www.sciencedirect.com
T Madden, HT Tran, D Beck, R Huie, RA Newman… - Clinical cancer …, 2000 - AACR
… with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10. … Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin …
Number of citations: 127 aacrjournals.org
A Maderna, M Doroski, C Subramanyam… - Journal of medicinal …, 2014 - ACS Publications
Auristatins, synthetic analogues of the antineoplastic natural product Dolastatin 10, are ultrapotent cytotoxic microtubule inhibitors that are clinically used as payloads in antibody–drug …
Number of citations: 133 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。